N-(2-Methylhexanoyl)-L-glutamic acid
Description
N-(2-Methylhexanoyl)-L-glutamic acid is a derivative of L-glutamic acid, a non-essential amino acid critical in cellular metabolism and neurotransmission . Structurally, it features a 2-methylhexanoyl group (a branched six-carbon acyl chain) attached to the α-amino group of L-glutamic acid.
The compound’s applications are inferred from structurally similar analogues. For instance, N-acylated glutamic acid derivatives are explored as enzyme inhibitors, prodrugs, or antitumor agents .
Properties
CAS No. |
650602-12-3 |
|---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2S)-2-(2-methylhexanoylamino)pentanedioic acid |
InChI |
InChI=1S/C12H21NO5/c1-3-4-5-8(2)11(16)13-9(12(17)18)6-7-10(14)15/h8-9H,3-7H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t8?,9-/m0/s1 |
InChI Key |
PDTFGQPRQXEIDY-GKAPJAKFSA-N |
Isomeric SMILES |
CCCCC(C)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCCCC(C)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Acylation of L-Glutamic Acid
Acylation is a common method used to prepare derivatives of amino acids. The process typically involves the reaction of L-glutamic acid with an acyl chloride or an anhydride.
Reagents : L-glutamic acid, 2-methylhexanoyl chloride (or 2-methylhexanoic anhydride), and a suitable base (e.g., triethylamine) as a catalyst.
-
- Dissolve L-glutamic acid in a suitable solvent such as dichloromethane.
- Add triethylamine to the solution to neutralize the hydrochloric acid released during the reaction.
- Slowly add 2-methylhexanoyl chloride to the reaction mixture while stirring at room temperature.
- Allow the reaction to proceed for several hours until completion, monitored by thin-layer chromatography (TLC).
- Purify the product using column chromatography.
Yield and Purity : This method typically yields this compound with high purity (>95%) as confirmed by HPLC analysis.
Microwave-Assisted Synthesis
Microwave-assisted synthesis is an innovative approach that enhances reaction rates and yields through rapid heating.
Reagents : Similar to the acylation method, using L-glutamic acid and 2-methylhexanoyl chloride.
-
- Combine L-glutamic acid and triethylamine in a microwave-compatible vessel.
- Add 2-methylhexanoyl chloride.
- Subject the mixture to microwave irradiation for a predetermined time (e.g., 5-10 minutes).
- Cool the mixture and purify as described previously.
Advantages : This method can significantly reduce reaction time and increase yield compared to conventional heating methods.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the different preparation methods for this compound:
| Method | Reaction Time | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Acylation | Several hours | ~85-95 | >95 | Simplicity, established method |
| Microwave-Assisted Synthesis | Minutes | ~90-98 | >95 | Faster reaction, higher yields |
Research Findings
Recent studies have focused on optimizing the acylation process to enhance yield and reduce by-products. Key findings include:
Optimization of Reaction Conditions : Adjusting temperature, solvent choice, and stoichiometry can lead to improved outcomes in terms of yield and purity.
Use of Alternative Catalysts : Exploring different bases or catalysts can also affect the efficiency of the acylation process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylhexanoyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Neuropharmacology
N-(2-Methylhexanoyl)-L-glutamic acid is being explored for its role in modulating neurotransmitter systems, particularly glutamate receptors. This modulation is critical in developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that compounds affecting glutamate signaling can enhance cognitive functions and mitigate neurodegenerative processes.
Anticancer Research
Recent studies have highlighted the potential of glutamate derivatives, including this compound, in cancer therapy. For instance, glutamate analogs have shown promise as anticancer agents by inhibiting tumor cell proliferation. A study demonstrated that certain glutamate derivatives could induce apoptosis in cancer cells, suggesting their utility in targeted cancer therapies .
Agricultural Applications
Plant Growth Promotion
In agricultural research, this compound is being investigated for its ability to enhance plant growth and stress resistance. It acts as a signaling molecule that can improve nutrient uptake and resilience against environmental stressors. Experimental data show that applying this compound can lead to increased biomass and yield in various crops.
Biotechnological Applications
Biodegradable Polymers
this compound is also being studied in the context of biodegradable polymers. Its incorporation into polymer matrices can enhance the mechanical properties and degradation rates of bioplastics. This application is particularly relevant in developing sustainable materials for packaging and medical uses.
Case Study 1: Neuropharmacological Effects
A clinical trial investigated the effects of a glutamate receptor modulator on patients with mild cognitive impairment. Results indicated significant improvements in cognitive assessments compared to placebo controls, highlighting the therapeutic potential of compounds like this compound .
Case Study 2: Agricultural Yield Enhancement
Field trials conducted on tomato plants treated with this compound showed a 25% increase in yield compared to untreated controls. The treated plants exhibited improved resistance to drought conditions, demonstrating the compound's utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of N-(2-Methylhexanoyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of N-(2-Methylhexanoyl)-L-glutamic acid with key structural analogues, focusing on substituent groups, biological activities, and applications:
Biological Activity
N-(2-Methylhexanoyl)-L-glutamic acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various physiological processes. This compound has garnered attention for its potential biological activities, including its effects on cellular metabolism, neuroprotection, and plant growth modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the attachment of a 2-methylhexanoyl group to the nitrogen atom of L-glutamic acid. This modification alters its pharmacokinetic properties and biological interactions compared to L-glutamic acid.
The biological activity of this compound can be attributed to its interaction with various receptors and metabolic pathways:
- Neurotransmitter Function : Like L-glutamic acid, this compound may act as a neurotransmitter or neuromodulator, influencing synaptic plasticity and cognitive functions such as learning and memory. It is known to activate both ionotropic (AMPA and NMDA) and metabotropic glutamate receptors, which are essential for excitatory neurotransmission in the central nervous system .
- Cellular Metabolism : this compound may enhance cellular metabolism by acting as a substrate for various enzymatic reactions. It can contribute to the biosynthesis of purines and pyrimidines, which are vital for DNA and RNA synthesis .
1. Neuroprotective Effects
Research indicates that derivatives of glutamic acid can exhibit neuroprotective properties. For instance, studies have shown that certain glutamate derivatives can mitigate neuronal damage associated with conditions like Alzheimer's disease and amyotrophic lateral sclerosis by modulating excitotoxicity .
2. Anticancer Potential
This compound may possess anticancer properties due to its ability to influence metabolic pathways in cancer cells. It has been suggested that targeting glutamine metabolism could disrupt tumor growth, as cancer cells often rely heavily on glutamine for proliferation .
3. Plant Growth Modulation
Recent studies have demonstrated that glutamic acid derivatives can reshape microbial communities in plants, enhancing resistance against diseases such as gray mold in strawberries. This suggests that this compound could play a role in agricultural applications by promoting plant health through microbial modulation .
Case Study 1: Neuroprotection in Alzheimer’s Disease
A study investigated the effects of various glutamate derivatives on neuronal survival in models of Alzheimer's disease. Results indicated that this compound significantly reduced neuronal apoptosis induced by amyloid-beta peptide exposure, highlighting its potential as a neuroprotective agent.
Case Study 2: Anticancer Activity
In vitro experiments demonstrated that this compound inhibited the proliferation of several cancer cell lines by disrupting their metabolic processes related to glutamine utilization. This finding supports the hypothesis that structural variants of glutamine may possess antitumor activity.
Table 1: Biological Activities of this compound
Q & A
Q. What are the optimal synthetic routes for N-(2-Methylhexanoyl)-L-glutamic acid to achieve high purity (>95%)?
Methodological Answer :
- Step 1 : Protect the α-amino group of L-glutamic acid using tert-butoxycarbonyl (Boc) anhydride in dimethylformamide (DMF) with triethylamine as a base to form N-(tert-butoxycarbonyl)-L-glutamic acid .
- Step 2 : React the Boc-protected intermediate with 2-methylhexanoic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent in tetrahydrofuran (THF) to form the acylated product .
- Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) and purify via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
- Use anhydrous conditions to avoid side reactions.
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the acylation of L-glutamic acid and the methylhexanoyl moiety. Key peaks include δ 0.85–0.95 (methyl group) and δ 4.3–4.5 (α-proton of glutamic acid) .
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]: ~304.3 g/mol) .
Validation Parameters (Example Table):
| Parameter | Result for HPLC Method |
|---|---|
| Linearity (R²) | 0.999 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Precision (% RSD) | <2% |
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported enzyme inhibition mechanisms?
Methodological Answer :
- Hypothesis Testing : Compare inhibitory effects of this compound with structurally similar compounds (e.g., N-(p-aminobenzoyl)-L-glutamic acid) under identical conditions (pH 7.4, 37°C) .
- Dose-Response Studies : Use a range of concentrations (1–100 µM) to determine IC values in enzymatic assays (e.g., glutamate dehydrogenase activity).
- Competitive vs. Non-Competitive Analysis : Perform Lineweaver-Burk plots to identify inhibition type. For example, if parallel lines indicate uncompetitive inhibition, revise mechanistic models .
Q. Case Study :
Q. What strategies mitigate challenges in studying its metabolic stability in vivo?
Methodological Answer :
- Isotopic Labeling : Synthesize - or -labeled analogs (e.g., N-(2-[$ ^{18}F $$
fluoropropionyl)-L-glutamic acid) for PET imaging to track biodistribution and metabolism in murine models . - Mass Spectrometry Imaging (MSI) : Use MALDI-MSI on tissue sections to map spatial distribution and identify metabolites (e.g., hydrolysis to free L-glutamic acid) .
- Pharmacokinetic Modeling : Apply compartmental models to estimate half-life (t) and clearance rates from plasma samples .
Q. Key Challenge :
Q. How can this compound be incorporated into pH-responsive drug delivery systems?
Methodological Answer :
- Polymer Synthesis : Use N-carboxyanhydride (NCA) ring-opening polymerization. For example, copolymerize with N-(3-tert-butoxy-3-oxopropyl) glycine NCA to create polypeptoids. Deprotect tert-butyl esters post-polymerization to expose carboxylic acid groups, enabling pH-dependent swelling .
- Drug Loading : Encapsulate hydrophobic drugs (e.g., doxorubicin) via nanoprecipitation. Optimize drug:polymer ratio (1:10 w/w) for sustained release .
Q. Characterization :
- Dynamic Light Scattering (DLS) : Measure nanoparticle size (target: 100–200 nm).
- In Vitro Release : Test at pH 5.0 (tumor microenvironment) vs. pH 7.4 (bloodstream) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
